Home > Products > Building Blocks P20055 > 7-chloro-1H-benzo[d]imidazole
7-chloro-1H-benzo[d]imidazole - 16931-35-4

7-chloro-1H-benzo[d]imidazole

Catalog Number: EVT-350053
CAS Number: 16931-35-4
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“7-chloro-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “7-chloro-1H-benzo[d]imidazole” consists of a benzene ring fused to an imidazole ring, with a chlorine atom attached to the 7th carbon in the ring . The exact 3D conformer and other structural details would require further analysis using spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-chloro-1H-benzo[d]imidazole” include a molecular weight of 152.58 g/mol, a topological polar surface area of 28.7 Ų, and a complexity of 129 . It has one hydrogen bond donor and one hydrogen bond acceptor .

1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole

  • Compound Description: This compound is a derivative of 1H-benzo[d]imidazole featuring a 4-fluorobenzyl group at the N1 position and a chlorine atom at the C2 position. The paper focuses on its synthesis from o-phenylenediamine and ethyl acetoacetate through a multi-step process involving cyclization, N-alkylation, hydrolysis, and chlorination. []
  • Relevance: This compound shares the core 1H-benzo[d]imidazole structure with 7-chloro-1H-benzo[d]imidazole, differing by the substitution of a chlorine atom at C2 and the addition of a 4-fluorobenzyl group at N1. [] You can find more information about this compound in the paper titled "Synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole" .

2-(4-(3-((6-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f)

  • Compound Description: This compound is a potent PqsR antagonist belonging to the 1H-benzo[d]imidazole class. It demonstrated potent inhibition of PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at submicromolar concentrations. Additionally, it effectively inhibited pyocyanin and 2-alkyl-4(1H)-quinolones production in P. aeruginosa CF isolates. []
  • Relevance: This compound shares the core 1H-benzo[d]imidazole structure with 7-chloro-1H-benzo[d]imidazole, featuring a chlorine atom at the C6 position and various substitutions at N1 and C2. Notably, both compounds demonstrate biological activity, highlighting the significance of the benzimidazole scaffold. [] This compound is discussed in detail in the paper "Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections".
  • Compound Description: This group comprises a series of 2-(2-chloro-6,7-substituted quinolin-3-yl)-1H-benzo[d]imidazole ligands and their corresponding Co(II) complexes. These compounds were synthesized and characterized for their potential antimicrobial and antimycobacterial activities. The study involved various spectroscopic and physicochemical methods for characterization. []
  • Relevance: These compounds are structurally related to 7-chloro-1H-benzo[d]imidazole through the shared 1H-benzo[d]imidazole core. They differ in the substitution pattern, with the related compounds having a 2-chloro-6,7-substituted quinoline moiety attached to the C2 position of the benzimidazole ring. [] The paper "Synthesis, Characterization and Biological Evaluation of Mononuclear Dichloro-bis(2-(2-chloro-6,7-substituted Quinolin-3- yl)-1H-benzo(d)imidazole)Co(II) Complexes" provides a comprehensive analysis of these compounds.

(R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816, nazartinib)

  • Compound Description: EGF816 (nazartinib) is a potent, irreversible, and mutant-selective EGFR inhibitor. It exhibits equipotent activity against both oncogenic (L858R, ex19del) and T790M-resistant EGFR mutations while sparing wild-type EGFR. []
  • Relevance: EGF816 shares the core 7-chloro-1H-benzo[d]imidazole structure with the target compound, with further substitutions at N1 and C2 positions. The development of EGF816 highlights the versatility of the 7-chloro-1H-benzo[d]imidazole scaffold in targeting specific EGFR mutants. [] This research is thoroughly detailed in the publication "Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Ce".

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives

  • Compound Description: This series of compounds involves the fusion of indole and benzimidazole moieties. They exhibit notable antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. Certain derivatives also demonstrate potent antibiofilm activity, inhibiting both the formation and maturation of biofilms. []
  • Relevance: Although not directly containing a chlorine atom at the 7th position, these compounds are structurally related to 7-chloro-1H-benzo[d]imidazole by sharing the 1H-benzo[d]imidazole core structure. Their inclusion highlights the potential of modifying the benzimidazole scaffold, particularly at the C2 position, for achieving desired biological activities. [] This research is further explored in the article "Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives".

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

  • Compound Description: This compound was identified as a side product during the synthesis of an antitubercular agent. Its crystal and molecular structures have been elucidated using X-ray crystallography. []
  • Relevance: This compound features a methyl carboxylate group at the C7 position of the benzimidazole core, directly highlighting the feasibility of modification at this position in 7-chloro-1H-benzo[d]imidazole. The presence of the pyrimidine moiety also suggests potential avenues for exploring diverse substitutions on the benzimidazole scaffold. [] The detailed structure of this compound is provided in the paper "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study".

2-(2-Methylbenzyl)-4(7)-phenyl-1H-benzo[d]imidazole (MPB)

  • Compound Description: This novel benzimidazole derivative exhibits both tyrosinase inhibitory and antioxidant properties. Its electrochemical behavior was thoroughly investigated using techniques like cyclic voltammetry, differential pulse stripping voltammetry, and square wave voltammetry. []
  • Relevance: Although the specific position of the phenyl substituent (C4 or C7) is unclear, MPB demonstrates the potential for incorporating substituents on the benzene ring of the 7-chloro-1H-benzo[d]imidazole core structure. This modification could be crucial for modulating the compound's physicochemical and biological properties. [] More insights into this compound can be found in the article titled "Electroanalytical Investigation of 2‐(2‐Methylbenzyl)‐4(7)‐phenyl‐1H‐benzo[d]imidazole, a Novel Benzimidazole Derivative" .

1H-Benzo[d]imidazole derivatives as optical waveguides

  • Compound Description: This group encompasses a series of donor-acceptor-donor (D-A-D) structured 1H-benzo[d]imidazole derivatives synthesized for their potential as optical waveguides. These compounds exhibited luminescence in the 550-600nm range and demonstrated optical waveguiding capabilities with low optical loss coefficients. []
  • Relevance: This series focuses on modifying the 1H-benzo[d]imidazole core with arylethynyl groups to create D-A-D structures, suggesting similar modifications could be applied to 7-chloro-1H-benzo[d]imidazole for exploring its potential in optical applications. [] The paper "Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides" provides detailed information on this research.
Overview

7-chloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family, characterized by its fused benzene and imidazole rings. This compound is notable for its diverse biological activities, making it a significant subject of study in medicinal chemistry and organic synthesis. Benzimidazoles are known for their potential therapeutic applications, including antimicrobial and anticancer properties, and 7-chloro-1H-benzo[d]imidazole is no exception. Its chemical structure allows it to interact with various biological targets, which is critical for its applications in drug development and other scientific research areas .

Source and Classification

7-chloro-1H-benzo[d]imidazole can be sourced from chemical suppliers and is classified as a benzimidazole derivative. Its chemical formula is C7H5ClN2C_7H_5ClN_2 with a molecular weight of 154.58 g/mol. The compound's identification number in chemical databases is 16931-35-4. It falls under the broader category of heterocyclic compounds, which are compounds containing rings made up of at least one atom that is not carbon.

Synthesis Analysis

Methods

The synthesis of 7-chloro-1H-benzo[d]imidazole typically involves several methods, with cyclization reactions being the most common approach. One notable method includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. This reaction generates an intermediate that undergoes cyclization to form the benzimidazole structure .

Technical Details

In industrial settings, the production often employs continuous flow reactors to enhance yield and purity. The choice of solvents and catalysts is crucial in optimizing these reactions to minimize by-products and maximize efficiency. For example, polar aprotic solvents like dimethylformamide are commonly used in substitution reactions involving this compound .

Molecular Structure Analysis

Structure

The molecular structure of 7-chloro-1H-benzo[d]imidazole features a chlorine atom at the 7-position of the benzimidazole ring. The imidazole moiety contributes to its reactivity and interaction with biological systems.

Data

Key structural data include:

  • Molecular Formula: C7H5ClN2C_7H_5ClN_2
  • Molecular Weight: 154.58 g/mol
  • Melting Point: Approximately 271 °C .
Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-benzo[d]imidazole can participate in various chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: It can also engage in coupling reactions to form more complex organic structures .

Common Reagents and Conditions

For substitution reactions, reagents like sodium hydride are often used in polar aprotic solvents. Oxidation may involve agents such as hydrogen peroxide, while reduction typically uses sodium borohydride or lithium aluminum hydride .

Mechanism of Action

Process

The mechanism of action for 7-chloro-1H-benzo[d]imidazole primarily involves its interaction with biological targets, which may include enzymes or receptors involved in cell proliferation and apoptosis.

Data

Research indicates that this compound may induce cell cycle arrest or apoptosis in cancer cells, suggesting potential anticancer activity . Its solubility in water enhances its bioavailability, making it a suitable candidate for pharmaceutical applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or colorless solid.
  • Solubility: Highly soluble in water and polar solvents.
  • Melting Point: Approximately 271 °C.

Chemical Properties

The compound exhibits amphoteric behavior due to the presence of nitrogen atoms in the imidazole ring, allowing it to act as both an acid and a base. This property influences its reactivity towards electrophiles and nucleophiles .

Applications

7-chloro-1H-benzo[d]imidazole has numerous applications across various fields:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent and for other therapeutic uses targeting specific biological pathways.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Industrial Uses: Utilized in producing dyes, pigments, and other chemicals due to its reactive nature .

This compound represents a valuable tool in both academic research and industrial applications, highlighting its significance within the realm of organic chemistry and pharmacology.

Structural Characterization and Nomenclature of 7-Chloro-1H-Benzo[d]imidazole

IUPAC Nomenclature and Systematic Classification

The compound designated by CAS registry number 16931-35-4 is systematically named as 7-chloro-1H-benzo[d]imidazole according to IUPAC conventions [1]. This nomenclature specifies:

  • The parent heterocycle (imidazole) fused with a benzene ring (benzo).
  • The fusion orientation indicated by the bracketed descriptor [d], denoting the ring fusion bonds.
  • The substituent position (7-chloro) identifying chlorine at the 7-position of the bicyclic system.
  • The 1H- prefix designating the protonated nitrogen at position 1 as the predominant tautomeric form.

Table 1: Nomenclature and Molecular Identity of 7-Chloro-1H-benzo[d]imidazole

PropertyValue
Systematic IUPAC Name7-Chloro-1H-benzo[d]imidazole
Alternative Names4-Chloro-1H-benzimidazole; 7-Chloro-1H-1,3-benzodiazole
CAS Registry Number16931-35-4
Molecular FormulaC₇H₅ClN₂
Exact Mass152.0044 Da
SMILES NotationClC1=C2C(=NC=N2)C=CC=C1

Synonymous nomenclature (e.g., 4-chloro-1H-benzimidazole) arises from the historical numbering of benzimidazole, where the benzene ring carbon adjacent to the imidazole NH is labeled position 4. Modern IUPAC prioritizes the fusion-site numbering, making 7-chloro the authoritative descriptor [1] [3]. The molecular formula C₇H₅ClN₂ and mass 152.58 g/mol are consistent across PubChem and commercial chemical databases [3] [9].

Molecular Structure Analysis via X-ray Crystallography and DFT Calculations

While direct X-ray crystallographic data for unsubstituted 7-chloro-1H-benzo[d]imidazole is limited in the provided sources, structural insights can be inferred from closely related analogs. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate—a derivative containing the 7-substituted benzimidazole core—crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.3758(7) Å, b = 4.7862(3) Å, c = 32.764(2) Å, and β = 96.340(3)° [2] [4]. Key features include:

  • A dihedral angle of 84.11(3)° between the benzimidazole and pyrimidine planes, indicating near-perpendicularity.
  • Partial disorder in the methyl group and carboxylate oxygen positions, resolved with occupancy ratios of 0.646(12):0.354(12) and 0.63(4):0.37(4), respectively.
  • Dominant π–π stacking interactions between benzimidazole and pyrimidine rings in adjacent molecules, stabilizing the crystal lattice.

Table 2: Key Structural Parameters from Crystallography and DFT Studies

ParameterX-ray CrystallographyDFT Calculation (B3LYP/def2-TZVPP)
Dihedral Angle (Benzimidazole-Pyrimidine)84.11(3)°Comparable to minor disorder component
Intramolecular ContactN/AC–H⋯O = 2.13 Å
Packing Density73.8% (PLATON calculation)N/A

Density functional theory (DFT) optimizations using the B3LYP functional and def2-TZVPP basis set reveal that the lowest-energy conformation of such derivatives aligns with the minor disordered component in the crystal [4]. Critical findings include:

  • An intramolecular C–H⋯O hydrogen bond (2.13 Å) between the methylene bridge hydrogen and carbonyl oxygen.
  • HOMO-LUMO energy gaps (~4.38 eV for substituted benzimidazoles), indicating electronic stability influenced by the chloro substituent [8].
  • Electrostatic potential maps show charge localization at N3 (negative) and N1–H (positive), governing hydrogen-bonding behavior .

Tautomeric Equilibria and Protonation States in Benzimidazole Derivatives

The unsubstituted 1H-benzimidazole core exhibits rapid prototropic tautomerism, where the proton migrates between the two ring nitrogen atoms (N1 and N3). For 7-chloro-1H-benzo[d]imidazole, this equilibrium is quantified by the tautomeric ratio:

log([1H-N1] / [3H-N3]) = 4 × σₘ  

where σₘ is the meta-substituent constant . The chloro group (σₘ = 0.37) favors the N1-protonated tautomer due to:

  • Inductive electron withdrawal, reducing electron density at C7 and adjacent N3.
  • Resonance effects minimally perturbing the N1–H bond.

Table 3: Influence of Substituents on Benzimidazole Tautomerism

Substituentσₘ Valuelog([1H]/[3H])Preferred Tautomer
–H0.000.00Equal
–Cl (7-position)0.37~1.481H-N1
–NO₂ (4-position)0.71~2.841H-N1 (dominant)

The protonation behavior further modulates reactivity:

  • Basicity: The pKₐH of imidazole is 7.1, classifying it as a moderately strong base. Chloro substitution lowers basicity due to electron withdrawal.
  • Amphoteric nature: Protonation occurs at N3 to form imidazolium cations (acidic conditions), while deprotonation generates imidazolate anions at N1 (basic conditions) .
  • Tautomeric locking: Alkylation at N1 (e.g., 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole [6]) eliminates tautomerism, fixing the electronic distribution.

Computational studies using PM3 semiempirical methods in aqueous phases predict a 15.21 kJ/mol energy difference favoring the N1-protonated tautomer for 4(5)-chloro derivatives . This aligns with spectroscopic observations where chloro substituents suppress observable tautomerization in NMR timescales.

Properties

CAS Number

16931-35-4

Product Name

7-chloro-1H-benzo[d]imidazole

IUPAC Name

4-chloro-1H-benzimidazole

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)

InChI Key

RPYPMOKNVPZWKZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=CN2

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.